molecular formula C19H18FN3O B1680265 鲁卡帕尼 CAS No. 283173-50-2

鲁卡帕尼

货号 B1680265
CAS 编号: 283173-50-2
分子量: 323.4 g/mol
InChI 键: HMABYWSNWIZPAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rucaparib is an oral small-molecule poly (ADP-ribose) polymerase inhibitor used for the treatment of recurrent ovarian and prostate cancers in previously treated adults . It is used as maintenance treatment in patients with ovarian cancer, fallopian tube cancer, or primary peritoneal cancer that has come back . It is only used in patients who have a certain type of inherited (germline) or acquired (somatic) abnormal BRCA gene .


Synthesis Analysis

A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired (E)-2-aminocinnamonitrile derivative .


Molecular Structure Analysis

The molecular structure of Rucaparib is 8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one .


Chemical Reactions Analysis

Rucaparib has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . Six new degradants of rucaparib were identified under oxidative degradation . In patients, rucaparib moderately inhibited cytochrome P450 (CYP) 1A2 and weakly inhibited CYP3As, CYP2C9, and CYP2C19 .


Physical And Chemical Properties Analysis

Rucaparib is a solid substance with a characteristic odor . Its molecular weight is 555.7 g/mol .

科学研究应用

卵巢癌的作用机制和用途

Rucaparib是一种多(ADP-核糖)聚合酶(PARP)抑制剂,显著抑制PARP1、PARP2和PARP3酶。在高级别卵巢癌患者中显示出显著的抗肿瘤活性,特别是在具有BRCA突变(无论是生殖系还是体细胞)和同源重组缺陷(HRD)的病例中。这种有效性归因于rucaparib利用DNA修复中的“合成致死性”能力,这是一种过程,其中具有缺陷DNA修复基因的癌细胞对PARP抑制剂特别脆弱。作为一种维持治疗,观察到rucaparib能够增加对铂类化疗有反应的患者的无进展生存期 (Dal Molin et al., 2018) (Colombo et al., 2018)

放射合成和成像应用

针对[18F]Rucaparib的放射合成已经开发出创新策略,采用铜介导的亲核18F-氟硼酸酯化反应。这种方法对于BRCA突变癌症的成像和潜在的靶向放射治疗是有益的。初步的体外研究展示了其潜力,标志着rucaparib在传统治疗领域之外的应用方面取得了重大进展 (Chen et al., 2021)

在前列腺癌中的应用

Rucaparib在具有有害DNA损伤修复(DDR)基因突变的转移性去势抵抗性前列腺癌(mCRPC)中表现出有希望的疗效。这在具有BRCA和其他特定DDR基因突变的患者中尤为显著,表明其在卵巢癌之外更广泛癌症类型中的潜在用途 (Abida et al., 2019)

在其他癌症和临床前模型中的疗效

研究还表明,rucaparib可能对具有非BRCA1/2同源重组修复(HRR)基因突变的各种癌症有效。这在临床前模型中得到了证实,包括患者来源的异种移植模型(PDX),显示出对具有各种HRR基因突变的模型有显著的抑制肿瘤生长作用 (Robillard et al., 2022)

宫颈癌的应用

Rucaparib在宫颈癌中表现出显著的抗增殖效果,并作为有效的放射增敏剂。使用宫颈癌细胞系的体外研究表明,rucaparib诱导G2/M期阻滞,并减少cyclin D1和CDK4的表达。此外,与放射治疗结合时,它显著减少了克隆形成并强调了G2/M期阻滞,表明其在宫颈癌治疗中的潜力 (Tang et al., 2018)

多种条件下的药代动力学和安全性

对于在晚期实体瘤和肝功能受损患者中rucaparib的药代动力学和安全性的研究表明,肝功能受损会使rucaparib的曲线下面积(AUC)略微增加,与肝功能正常的患者相比。这项研究表明,对于中度肝功能受损的患者可能不需要起始剂量调整,但需要密切监测安全性 (Grechko et al., 2021)

在胰腺癌中的应用

一项研究表明,鲁卡帕尼布作为一种维持治疗,显示出对具有BRCA1、BRCA2或PALB2致病突变的铂敏感性晚期胰腺癌患者的疾病控制迹象。这为其在胰腺癌治疗中的应用打开了可能性,特别是在特定基因组的患者中(Cancer discovery, 2019)

乳腺癌颅内疗效

鲁卡帕尼布的颅内评估显示,在BRCA1突变的颅内三阴性乳腺癌(TNBC)小鼠模型中显示出有希望的结果,以及在具有CNS侵犯的遗传性BRCA2突变乳腺癌患者中观察到的临床活性。这些发现突显了鲁卡帕尼布在大脑中的潜在活性及其在具有中枢神经系统侵犯的乳腺癌中的应用(Nguyen et al., 2019)

未来方向

Clinical data with PARP inhibitors indicate that there is an ovarian cancer patient population beyond those with germline BRCA mutations that may benefit from treatment with a PARP inhibitor .

属性

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABYWSNWIZPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182563
Record name Rucaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death.
Record name Rucaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rucaparib

CAS RN

283173-50-2
Record name Rucaparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283173-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rucaparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rucaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rucaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUCAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzaldehyde (100 mg, 0.32 mmol; prepared in a manner similar to that described for compound 12 for 2-bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and 4-formylphenylboronic acid) was reacted with methylamine (1.62 mmol) as described for Compound PPP to yield 8-fluoro-2-(4-methylaminomethyl-phenyl)-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one, 32 mg (31%) as a yellow solid: m.p. 1543-155° C.; 1H NMR (300 MHz, d6-DMSO) δ 2.28 (s, 3H), 3.04 (m, 2H), 3.40 (m, 2H), 3.69 (s, 2H), 7.32 (dd, J=9.0, 2.4 Hz, 1H), 7.44 (m, 3H), 7.57 (d, J=8.1 Hz, 2H), 8.25 (br t, 1H), 11.67 (br s, 1H). HRMS (MALDI MH+) Calcd for C19H18N3OF: 324,1512. Found: 325.1524. Anal. (C19H18N3OF.0.3 H2O) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.62 mmol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Lactam 14 (14.42 g, 0.038 mol) was dissolved in hydrobromic acid in acetic acid (30%-32%, 140 ml). The reaction solution was stirred for 46 hours at room temperature in a 500 ml flask that was connected to an ethanolamine scrubber system. HPLC analysis indicated the completion of the reaction. Ice (30 g) was added to the reaction solution followed by addition of aqueous NaOH (327 ml, 10 M, 3.27 mol) while the temperature was maintained between 25° C. and 35° C. When addition of NaOH was complete, the pH was 10. The resulting solid was collected by filtration, washed with water (2×50 ml). The filter cake was then suspended in water (125 ml) and stirred for 2 hours. The solid was collected by filtration, washed with water (2×25 ml) and dried to afford 10.76 g of product (88% yield). 1H NMR (300 MHz, DMSO-d6) δ 2.577 (s, 3H), 3.053 (m, 2H), 3.406 (m, 2H), 4.159 (s, 2H), 7.36 (dd, 1H, J=2.4 Hz and J=9.3 Hz), 7.44 (dd, 1H, J=2.4 Hz and J=11.1 Hz), 7.63 (d, 2H, J=8.1 Hz), 7.70 (d, 2H, J=8.1 Hz), 8.265 (t, 1H, J=5.7 Hz), 11.77 (s, 1H). Exact mass calculated for C19H19FN3O: 324.1512. Found: 324.1497.
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
327 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rucaparib
Reactant of Route 2
Rucaparib
Reactant of Route 3
Rucaparib
Reactant of Route 4
Reactant of Route 4
Rucaparib
Reactant of Route 5
Rucaparib
Reactant of Route 6
Rucaparib

Citations

For This Compound
12,800
Citations
K Fizazi, JM Piulats, MN Reaume… - … England Journal of …, 2023 - Mass Medical Soc
… We conducted the open-label, controlled, randomized, phase 3 TRITON3 trial of rucaparib … 1,15,16 we randomly assigned patients to receive either rucaparib or the physician’s choice of …
Number of citations: 63 www.nejm.org
M Shirley - Targeted Oncology, 2019 - Springer
… Rucaparib is also approved in the USA and the EU for use as … , rucaparib displayed clinical activity as third- (or later-) line treatment of BRCA-mutated ovarian cancer, with rucaparib-…
Number of citations: 32 link.springer.com
S Balasubramaniam, JA Beaver, S Horton… - Clinical Cancer …, 2017 - AACR
… with rucaparib based on detection of deleterious BRCA1 and/or BRCA2 mutations in tumor tissue. Rucaparib's … This article summarizes the FDA review and data supporting rucaparib's …
Number of citations: 151 aacrjournals.org
A Musella, E Bardhi, C Marchetti, L Vertechy… - Cancer Treatment …, 2018 - Elsevier
… This study recognized that Rucaparib is active in germline BRCA-mutant ovarian (gBRCAm) cancer; that this activity correlates with PFI and that continuous Rucaparib dosing is …
Number of citations: 58 www.sciencedirect.com
W Abida, A Patnaik, D Campbell, J Shapiro… - Journal of Clinical …, 2020 - ncbi.nlm.nih.gov
… a BRCA alteration treated with rucaparib 600 mg twice daily in the phase II TRITON2 study. … BRCA alteration who received≥ 1 dose of rucaparib. Key efficacy end points were objective …
Number of citations: 489 www.ncbi.nlm.nih.gov
R Kristeleit, GI Shapiro, HA Burris, AM Oza… - Clinical Cancer …, 2017 - AACR
… rucaparib (5 days of a 21-day cycle), as well as intermittent and continuous dosing of oral rucaparib … This study provided evidence that continuous dosing of oral rucaparib led to a higher …
Number of citations: 237 aacrjournals.org
JA Ledermann, AM Oza, D Lorusso… - The Lancet …, 2020 - thelancet.com
Background In ARIEL3, rucaparib maintenance treatment significantly improved progression-free survival versus placebo. Here, we report prespecified, investigator-assessed, …
Number of citations: 86 www.thelancet.com
GI Shapiro, RS Kristeleit, HA Burris… - Clinical …, 2019 - Wiley Online Library
… ‐state pharmacokinetic profiles of rucaparib administered once daily (… , the plasma exposure of rucaparib was approximately dose … No effect of food on rucaparib pharmacokinetics was …
Number of citations: 35 accp1.onlinelibrary.wiley.com
R Kristeleit, A Lisyanskaya, A Fedenko… - The Lancet …, 2022 - thelancet.com
… We aimed to assess rucaparib versus platinum-based and … rucaparib group and six (5%) in the chemotherapy group. Three deaths were considered to be potentially related to rucaparib …
Number of citations: 70 www.thelancet.com
KA Reiss, R Mick, MH O'Hara… - Journal of Clinical …, 2021 - ingentaconnect.com
… the role of the PARPi rucaparib as maintenance therapy in … discontinued and patients received rucaparib 600 mg orally … CONCLUSION Maintenance rucaparib is a safe and effective …
Number of citations: 111 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。